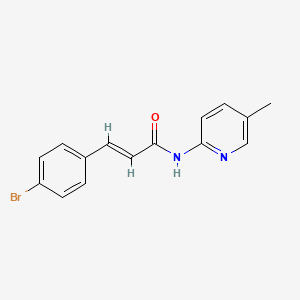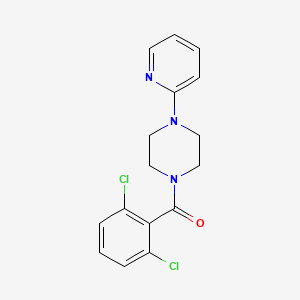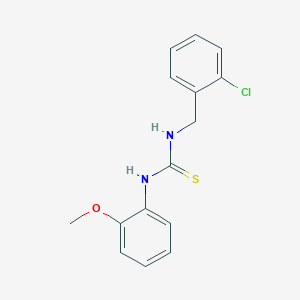![molecular formula C17H20N2O B5706622 N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide, also known as DMABN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. DMABN has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
作用机制
The mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound has also been shown to modulate the activity of ion channels involved in pain perception, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models of pain and inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of COX-2 and TRPV1. This compound has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory activity. In addition, this compound has been shown to have cytotoxic effects on cancer cells in vitro, although the mechanism of this effect is not fully understood.
实验室实验的优点和局限性
One advantage of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the cytotoxic effects of this compound on cancer cells may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of new pain medications based on the structure of this compound. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.
合成方法
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using techniques such as recrystallization or chromatography. Other methods for the synthesis of this compound have also been reported in the literature.
科学研究应用
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. These effects are thought to be mediated by the compound's ability to inhibit the activity of certain enzymes and receptors involved in pain and inflammation. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells in vitro.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-9-13(2)11-14(10-12)17(20)18-15-5-7-16(8-6-15)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRPTVCGCRQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)

![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)